

Application Note: Determination of Oxydemeton-methyl Residues in Produce by LC-MS/MS

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Compound of Interest

Compound Name: Oxydemeton-methyl

Cat. No.: B133069

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Introduction

Oxydemeton-methyl is a systemic organophosphate insecticide and acaricide used to control a range of sucking insects on various agricultural crops.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for **Oxydemeton-methyl** in food commodities. This application note presents a sensitive and selective method for the determination of **Oxydemeton-methyl** residues in various produce matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis, providing high throughput and reliable quantification at low levels.[2][3]

Analytical Method

The analytical workflow involves sample homogenization, extraction with acetonitrile, a salting-out step using magnesium sulfate and sodium chloride, and dispersive solid-phase extraction (d-SPE) for cleanup.[4][5] The final extract is then analyzed by LC-MS/MS in the positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM) for quantification and confirmation.

Instrumentation and Reagents

- LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.[6]

- Analytical Column: A C18 reversed-phase column is commonly used.[7]
- Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid, Water (LC-MS grade), Anhydrous magnesium sulfate, Sodium chloride, Primary Secondary Amine (PSA) sorbent, and Graphitized Carbon Black (GCB).[3]
- Reference Standard: Certified reference standard of **Oxydemeton-methyl**.[8]

Experimental Protocols

1. Sample Preparation (QuEChERS Method)

i. Homogenization: Weigh 10 g of a representative portion of the homogenized produce sample into a 50 mL centrifuge tube.[7] For samples with high water content, 10 mL of water may be added.

ii. Extraction:

- Add 10 mL of acetonitrile to the centrifuge tube.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
- Cap the tube and vortex vigorously for 1 minute.[5]
- Centrifuge at $\geq 3000 \times g$ for 5 minutes.[5]

iii. Cleanup (Dispersive SPE):

- Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 300 mg PSA. For pigmented produce, 150 mg of GCB may also be included.
- Vortex for 30 seconds.
- Centrifuge at $\geq 3000 \times g$ for 5 minutes.

iv. Final Extract Preparation:

- Take an aliquot of the cleaned-up supernatant and filter through a 0.22 μm syringe filter into an autosampler vial.[3]
- The extract is now ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

Parameter	Setting
LC System	
Column	C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A	Water with 0.1% Formic Acid[7]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[7]
Gradient	5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate	0.3 mL/min
Injection Volume	5 µL[5]
Column Temperature	40 °C
MS/MS System	
Ionization Mode	ESI Positive
Capillary Voltage	3.5 kV
Gas Temperature	350 °C
Gas Flow	10 L/min
Nebulizer Pressure	45 psi

3. MRM Transitions for **Oxydemeton-methyl**

The selection of precursor and product ions is critical for selectivity and sensitivity.[6]

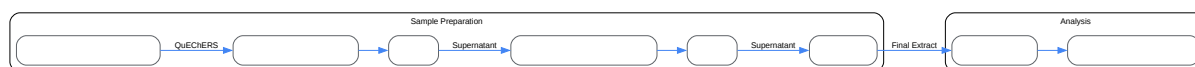
Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Collision Energy (eV)	Product Ion (m/z) - Qualifier	Collision Energy (eV)
Oxydemeton-methyl	247.0[6][8]	169.0[6][8]	12	109.0[8]	20

Quantitative Data Summary

The method performance should be validated according to SANTE/12682/2019 guidelines.[2] The following table summarizes typical validation data for the analysis of **Oxydemeton-methyl** in produce.

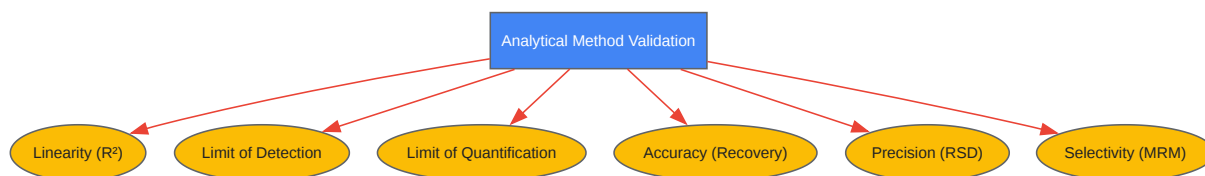
Parameter	Result
Linearity (R ²)	> 0.99[9][10]
Limit of Detection (LOD)	0.001 - 0.005 mg/kg[3]
Limit of Quantification (LOQ)	0.01 mg/kg[2][6]
Recovery	70 - 120%[4][9]
Repeatability (RSDr)	< 20%
Reproducibility (RSDw)	< 20%[4]

Visualizations



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Figure 1. Experimental workflow for the analysis of **Oxydemeton-methyl**.



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Figure 2. Key parameters for analytical method validation.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the routine monitoring of **Oxydemeton-methyl** residues in a variety of produce samples. The use of the QuEChERS sample preparation technique allows for high sample throughput, while the selectivity of tandem mass spectrometry ensures accurate quantification at levels relevant to regulatory MRLs. Proper method validation is crucial to ensure the quality and reliability of the analytical results.

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